molecular formula C21H18N2O4S B3482369 METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B3482369
M. Wt: 394.4 g/mol
InChI Key: UAILWVNKIFJYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a naphthyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyano group, and the attachment of the naphthyl moiety. Common reagents used in these reactions include ethyl cyanoacetate, 2-ethoxy-1-naphthaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Scientific Research Applications

METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and naphthyl-containing compounds, such as:

  • METHYL 4-CYANO-5-{[(2-METHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
  • METHYL 4-CYANO-5-{[(2-ETHOXY-1-PHENYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-cyano-5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-4-27-16-10-9-13-7-5-6-8-14(13)17(16)19(24)23-20-15(11-22)12(2)18(28-20)21(25)26-3/h5-10H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAILWVNKIFJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=C(S3)C(=O)OC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 4-CYANO-5-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

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